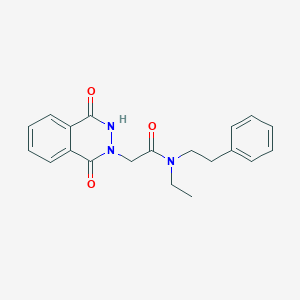![molecular formula C25H27N3O2 B7551196 2-phenoxy-2-phenyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7551196.png)
2-phenoxy-2-phenyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-2-phenyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as PPAP, which is an abbreviation for its full chemical name. PPAP is a synthetic compound that was first synthesized in 2011 by a team of researchers led by David E. Olson at the University of California, Davis. The compound has been shown to have a wide range of biological activities and has potential applications in the treatment of various diseases.
作用机制
The mechanism of action of PPAP is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. PPAP has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are all involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
PPAP has been shown to have a wide range of biochemical and physiological effects. In animal models, PPAP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. PPAP has also been shown to increase the levels of cAMP, which is a signaling molecule that is involved in the regulation of many physiological processes.
实验室实验的优点和局限性
PPAP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it ideal for use in large-scale experiments. PPAP is also stable and has a long shelf life, which makes it easy to store and transport. However, there are also some limitations to the use of PPAP in lab experiments. PPAP is a relatively new compound, and there is still much that is unknown about its biological activity and mechanism of action. Additionally, PPAP is a complex compound that requires specialized equipment and expertise to synthesize and analyze.
未来方向
There are several future directions for research on PPAP. One area of research is the potential therapeutic applications of PPAP in the treatment of depression, anxiety, and addiction. Another area of research is the development of new synthetic compounds that are based on the structure of PPAP. These compounds may have improved biological activity and may be more effective in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of PPAP and its effects on various neurotransmitter systems in the brain.
合成方法
The synthesis of PPAP involves a multi-step process that begins with the reaction of 2-bromoacetophenone with 2-phenoxypyridine to form an intermediate product. This intermediate is then reacted with 4-piperidinemethanol to form the final product, PPAP. The synthesis of PPAP is a complex process that requires specialized equipment and expertise.
科学研究应用
PPAP has been shown to have a wide range of biological activities and has potential applications in the treatment of various diseases. Scientific research has focused on the potential therapeutic applications of PPAP in the treatment of depression, anxiety, and addiction. PPAP has been shown to have antidepressant and anxiolytic effects in animal models, and it has also been shown to reduce drug-seeking behavior in rats.
属性
IUPAC Name |
2-phenoxy-2-phenyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c29-25(24(20-9-3-1-4-10-20)30-23-12-5-2-6-13-23)27-21-14-17-28(18-15-21)19-22-11-7-8-16-26-22/h1-13,16,21,24H,14-15,17-19H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEMRKUTKOAVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C(C2=CC=CC=C2)OC3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dihydro-1H-inden-5-yl)-N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551117.png)
![3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551156.png)

![N-(3,4-difluorophenyl)-N-ethyl-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7551167.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551168.png)
![N-[3-[(3-carbamoylphenyl)methylcarbamoyl]phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7551173.png)
![3-(1,4-dioxo-3H-phthalazin-2-yl)-N-[(2-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B7551176.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7551179.png)
![2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide](/img/structure/B7551185.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide](/img/structure/B7551190.png)

![N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine](/img/structure/B7551205.png)
![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551216.png)
![1-[(4-methylphenyl)methyl]-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551219.png)